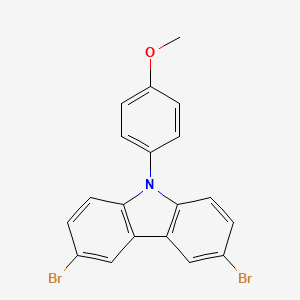

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Description

Properties

IUPAC Name |

3,6-dibromo-9-(4-methoxyphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br2NO/c1-23-15-6-4-14(5-7-15)22-18-8-2-12(20)10-16(18)17-11-13(21)3-9-19(17)22/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWHLCSWBLHWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-52-5 | |

| Record name | 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Introduction

Carbazole and its derivatives are a cornerstone in the fields of materials science and medicinal chemistry. Their unique electronic and photophysical properties, combined with a rigid, planar structure, make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), photovoltaic devices, and as scaffolds for pharmacologically active compounds. The strategic functionalization of the carbazole core is paramount to fine-tuning its properties for specific applications.

This technical guide provides a comprehensive overview of the synthesis of a key carbazole derivative, 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole. This molecule serves as a versatile building block, with the bromine atoms at the 3 and 6 positions providing reactive handles for further elaboration through cross-coupling reactions, while the N-(4-methoxyphenyl) substituent modulates the electronic properties of the carbazole nucleus. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, a step-by-step experimental protocol, and a discussion of the underlying chemical principles.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound is a two-stage process. The first stage involves the selective bromination of the carbazole core, followed by the N-arylation of the resulting 3,6-Dibromo-9H-carbazole. The choice of methodology for each step can significantly impact the overall yield and purity of the final product.

Stage 1: Electrophilic Bromination of Carbazole

The introduction of bromine atoms at the 3 and 6 positions of the carbazole ring is typically achieved through electrophilic aromatic substitution. These positions are the most electronically rich and sterically accessible, making them preferential sites for electrophilic attack. Several brominating agents can be employed, with N-bromosuccinimide (NBS) being a common and effective choice due to its ease of handling and selectivity.[1] Alternative methods include the use of liquid bromine or 1,3-dibromo-5,5-dimethylhydantoin.[1]

The reaction mechanism involves the generation of an electrophilic bromine species, which is then attacked by the electron-rich carbazole ring. The reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane.[1]

Stage 2: N-Arylation of 3,6-Dibromo-9H-carbazole

The introduction of the 4-methoxyphenyl group onto the nitrogen atom of the carbazole ring can be accomplished through several modern cross-coupling methodologies. The most prominent among these are the Ullmann condensation, the Buchwald-Hartwig amination, and the Suzuki-Miyaura coupling.

-

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol.[2][3] In the context of this synthesis, 3,6-Dibromo-9H-carbazole would be coupled with a 4-methoxyphenyl halide (e.g., 4-iodoanisole) in the presence of a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃).[4] The reaction is typically performed at elevated temperatures in a high-boiling polar aprotic solvent like DMF.

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has become a cornerstone for the formation of carbon-nitrogen bonds.[5][6] It offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann reaction. The synthesis would involve the coupling of 3,6-Dibromo-9H-carbazole with 4-iodoanisole or 4-bromoanisole in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).[5]

-

Suzuki-Miyaura Coupling: While more commonly used for C-C bond formation, variations of the Suzuki-Miyaura coupling can be employed for N-arylation. This would involve the reaction of 3,6-Dibromo-9H-carbazole with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

The choice between these methods often depends on factors such as catalyst cost and sensitivity, substrate availability, and desired reaction conditions. For this guide, we will focus on a detailed protocol based on the Ullmann condensation, as it represents a robust and well-established method.

Experimental Protocol: Ullmann Condensation Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound, commencing with the bromination of carbazole.

Part A: Synthesis of 3,6-Dibromo-9H-carbazole

Materials:

-

Carbazole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Distilled Water

-

Ethyl Acetate

-

Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve carbazole (1 equivalent) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into a beaker of distilled water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.

-

Dissolve the crude product in ethyl acetate and dry the organic layer with anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude 3,6-Dibromo-9H-carbazole.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Part B: Synthesis of this compound

Materials:

-

3,6-Dibromo-9H-carbazole

-

4-Iodoanisole

-

Copper(I) Iodide (CuI)

-

1,10-Phenanthroline

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine Solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,6-Dibromo-9H-carbazole (1 equivalent), 4-iodoanisole (1.1 equivalents), CuI (0.1 equivalents), 1,10-phenanthroline (0.1 equivalents), and K₂CO₃ (2.5 equivalents).

-

Add anhydrous DMF to the flask and stir the mixture at 130 °C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₁₉H₁₃Br₂NO | 431.12 | 170 | White to yellow crystalline powder |

Note: Physical properties such as melting point can vary slightly depending on the purity of the sample.[7]

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Key Reaction Mechanisms

Caption: Catalytic cycles for Ullmann and Buchwald-Hartwig N-arylation.

Conclusion

The synthesis of this compound is a well-defined process that leverages fundamental reactions in organic chemistry. This guide has provided a detailed overview of the key synthetic strategies, with a focus on the practical application of the Ullmann condensation for the crucial N-arylation step. The methodologies described herein are robust and can be adapted for the synthesis of a wide array of functionalized carbazole derivatives. The successful synthesis and purification of this versatile building block open the door to further chemical exploration and the development of novel materials and therapeutic agents.

References

Sources

- 1. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering insights into its synthesis, characterization, and potential applications.

Introduction: The Significance of Carbazole Derivatives

Carbazole and its derivatives have garnered significant attention in the scientific community due to their unique photophysical and electronic properties.[1][2] The rigid, planar structure of the carbazole moiety, coupled with its electron-rich nature, makes it an excellent scaffold for the construction of functional organic materials.[3] In particular, carbazole derivatives are widely recognized for their exceptional hole-transporting capabilities, high thermal stability, and high charge carrier mobility.[4] These properties make them ideal candidates for use in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2][5]

The subject of this guide, this compound, is a strategically functionalized carbazole derivative. The bromine atoms at the 3 and 6 positions serve as versatile handles for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.[6] The 9-(4-methoxyphenyl) group, on the other hand, can influence the solubility, morphology, and electronic properties of the molecule. The methoxy group, being an electron-donating group, can modulate the HOMO and LUMO energy levels of the carbazole core, which is a critical aspect in the design of efficient organic electronic devices.[1][7]

Physicochemical Properties

This compound is a white to yellow crystalline powder at room temperature.[8] Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 746651-52-5 | [8] |

| Molecular Formula | C₁₉H₁₃Br₂NO | [8][9] |

| Molecular Weight | 431.12 g/mol | [8][9] |

| Melting Point | 170 °C | [8][10] |

| Appearance | White to yellow crystalline powder | [8] |

| Boiling Point (est.) | 533.2 ± 50.0 °C at 760 mmHg | [8] |

| Density (est.) | 1.6 ± 0.1 g/cm³ | [8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the bromination of carbazole to form the 3,6-dibromocarbazole intermediate, followed by an N-arylation reaction to introduce the 4-methoxyphenyl group.

Step 1: Synthesis of 3,6-Dibromocarbazole

The precursor, 3,6-dibromocarbazole, can be synthesized via the electrophilic bromination of 9H-carbazole. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-dimethylformamide (DMF).[11]

Experimental Protocol (Adapted from[11])

-

In a round-bottom flask, dissolve 9H-carbazole (1 equivalent) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (2.2 equivalents for dibromination) in DMF dropwise to the carbazole solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

-

Purify the crude 3,6-dibromocarbazole by recrystallization from a suitable solvent such as ethanol or chloroform.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Carbazole Moiety): The protons on the dibrominated carbazole core are expected to appear as doublets and doublets of doublets in the range of 7.0-8.5 ppm. The protons ortho to the bromine atoms will be shifted downfield.

-

Aromatic Protons (Methoxyphenyl Moiety): The protons on the 4-methoxyphenyl group will likely appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected to appear around 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

The spectrum will show signals for the 19 carbon atoms. The carbons attached to the bromine atoms will be shifted to lower field strengths. The carbon of the methoxy group will appear around 55-60 ppm. The remaining aromatic carbons will resonate in the typical range of 110-150 ppm.

Mass Spectrometry

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 431.12 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.

Applications in Organic Electronics

The unique molecular structure of this compound makes it a promising candidate for use in organic electronic devices, particularly as a hole-transporting material (HTM) in OLEDs and perovskite solar cells.

Hole-Transporting Material (HTM) in OLEDs

In OLEDs, the HTM facilitates the transport of holes from the anode to the emissive layer, where they recombine with electrons to produce light. An efficient HTM should possess:

-

High Hole Mobility: To ensure efficient charge transport.

-

Appropriate HOMO Energy Level: To facilitate hole injection from the anode.

-

High Thermal and Morphological Stability: To ensure a long device lifetime.

Carbazole derivatives are well-known for their excellent hole-transport properties. The 3,6-disubstituted carbazole core provides a rigid and planar structure that can facilitate intermolecular π-π stacking, which is beneficial for charge transport. The 9-(4-methoxyphenyl) substituent can be used to fine-tune the electronic properties and improve the processability of the material.

Building Block for Advanced Materials

The two bromine atoms on the carbazole core are key functional groups that allow for the synthesis of more complex materials through reactions like Suzuki and Stille cross-coupling. This enables the creation of star-shaped or dendritic molecules with enhanced hole-transporting properties and improved morphological stability.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on available safety data, it is classified with the following hazards:

-

H315: Causes skin irritation. [9]* H319: Causes serious eye irritation. [9] Recommended Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced organic materials. Its robust carbazole core, combined with the synthetic handles provided by the bromine atoms and the modulating effect of the methoxyphenyl group, makes it a compound of significant interest for researchers in organic electronics. The synthetic routes outlined in this guide, based on well-established methodologies, provide a clear pathway for its preparation. Further research into the specific performance of this molecule in OLEDs and other electronic devices is warranted and is expected to reveal its full potential as a high-performance organic semiconductor.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Alfa Chemical. (n.d.). This compound CAS NO: 746651-52-5. Retrieved from [Link]

- Paternina, A. D., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.

-

Sourcing Allies. (n.d.). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. Retrieved from [Link]

- El-Daly, S. A., & El-Azab, A. S. (2014). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution–deconvolution Transforms. International Journal of Electrochemical Science, 9, 2349-2361.

- Ganesan, P., et al. (2023). 9-(4-Methoxyphenyl)-9H-carbazole.

-

ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. Retrieved from [Link]

- Gummalla, S., et al. (2022). Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells. Sustainable Energy & Fuels, 6(1), 133-145.

- Lee, S. K., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 209-216.

-

Royal Society of Chemistry. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Retrieved from [Link]

- Duan, X. M., et al. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 3), o1153–o1154.

- Duan, X. M., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 11), o3977–o3978.

- Jian-Lan, C., et al. (2006). 3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 1), o11-o13.

- Chen, Y. C., et al. (2022). Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials.

- Vaitkeviciene, V., et al. (2023). Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs.

- Cui, J. L., et al. (2009). 3,6-Dibromo-9-(4-chloro-benz-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o215.

-

Sourcing Allies. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Retrieved from [Link]

- Karon, K., et al. (2022). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs.

- Rashidnadimi, S., et al. (2007). Electrochemistry and Electrogenerated Chemiluminescence of 3,6-Di(spirobifluorene)-N-phenylcarbazole. The Journal of Physical Chemistry C, 111(49), 18341-18347.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iieta.org [iieta.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ossila.com [ossila.com]

- 7. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 8. China this compound CAS NO: 746651-52-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 9. This compound | C19H13Br2NO | CID 58620860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. labsolu.ca [labsolu.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

Forward: This document provides a comprehensive technical overview of GSK1070916, a pivotal research compound in the study of cell cycle regulation and oncology. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's properties and applications.

A Note on CAS Numbering: It is important to clarify a point of potential confusion regarding the Chemical Abstracts Service (CAS) number. While the CAS number 746651-52-5 has been intermittently associated with GSK1070916 in some databases, this is largely incorrect. The correct and consistently cited CAS number for GSK1070916 is 942918-07-2 . The former CAS number (746651-52-5) is correctly assigned to the chemical intermediate 3,6-dibromo-9-(4-methoxyphenyl)carbazole. This guide will exclusively focus on the Aurora kinase inhibitor, GSK1070916.

Introduction

GSK1070916 is a highly potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of mitosis.[3] Specifically, Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[3] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[4] GSK1070916 has demonstrated broad antitumor activity in a wide range of cancer cell lines and in vivo tumor xenograft models, positioning it as a valuable tool for cancer research and a potential candidate for clinical development.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of GSK1070916 is fundamental for its effective use in experimental settings. These properties influence its solubility, stability, and bioavailability.

| Property | Value | Source |

| CAS Number | 942918-07-2 | [1] |

| Molecular Formula | C₃₀H₃₃N₇O | [5] |

| Molecular Weight | 507.63 g/mol | [5] |

| IUPAC Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | [5] |

| Appearance | Yellow to off-white powder | |

| Solubility | DMSO: 93 mg/mL (183.2 mM), Ethanol: 8 mg/mL (15.75 mM), Water: Insoluble | |

| Storage | Store lyophilized powder at -20°C. In solution, store at -20°C and use within one month to prevent loss of potency. | [2] |

Mechanism of Action: Selective Inhibition of Aurora B/C Kinases

GSK1070916 exerts its biological effects through the potent and selective inhibition of Aurora B and Aurora C kinases.[1] It functions as a reversible and ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinases and preventing the phosphorylation of their downstream substrates.[3][6]

A key characteristic of GSK1070916 is its remarkable selectivity for Aurora B/C over Aurora A.[2] This selectivity is crucial, as the distinct roles of the Aurora kinases mean that non-selective inhibition can lead to different cellular phenotypes and potential off-target effects.

The inhibition of Aurora B by GSK1070916 disrupts the function of the chromosomal passenger complex, leading to a cascade of mitotic defects. A primary and quantifiable indicator of Aurora B inhibition in cells is the dose-dependent reduction in the phosphorylation of Histone H3 at serine 10 (pHH3-S10), a direct substrate of Aurora B.[2]

The cellular consequences of treatment with GSK1070916 are profound. Instead of arresting in mitosis, treated cells fail to undergo proper cytokinesis, leading to endoreduplication and the formation of polyploid cells.[5] This aberrant cell division ultimately triggers apoptosis, or programmed cell death, which is the basis for its antitumor activity.[5]

Caption: Mechanism of action of GSK1070916.

Synthesis and Formulation

The synthesis of GSK1070916 has been described in the scientific literature, stemming from lead optimization of a 7-azaindole-based series of compounds.[4] The key to enhancing the cellular activity of this series was the introduction of a 2-aryl group with a basic amine onto the azaindole core.[4] For preclinical research, GSK1070916 is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. For in vivo administration in animal models, a common formulation involves a vehicle of 2% Cremophor EL and 2% N,N-dimethylacetamide at a pH of 5.0.[7] Another suggested in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of GSK1070916 against Aurora kinases can be quantified using in vitro kinase assays. These assays typically measure the phosphorylation of a synthetic peptide substrate by the recombinant kinase.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Recombinant Aurora A, B, and C kinases are incubated with their respective peptide substrates. For example, a biotinylated peptide can be used for subsequent detection.[2]

-

Compound Incubation: The kinase and substrate mixture is incubated with varying concentrations of GSK1070916. Due to the time-dependent inhibition of Aurora B and C by GSK1070916, a pre-incubation period of the enzyme and inhibitor is recommended before initiating the kinase reaction.[2]

-

Kinase Reaction Initiation: The reaction is started by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as fluorescence polarization or AlphaScreen technology.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assays

The antiproliferative effects of GSK1070916 can be assessed in a panel of cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of GSK1070916 for a defined period, typically 72 hours.

-

Cell Viability Assessment: Cell viability is measured using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: EC₅₀ values, the concentration of the compound that causes a 50% reduction in cell viability, are determined.

Caption: A typical workflow for a cell proliferation assay.

In Vivo Xenograft Models

The antitumor efficacy of GSK1070916 can be evaluated in vivo using human tumor xenograft models in immunocompromised mice.

Step-by-Step Methodology:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Mice are randomized into control and treatment groups. GSK1070916 is administered, often via intraperitoneal injection, according to a specific dosing schedule.[9]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring the levels of pHH3-S10 to confirm target engagement.

-

Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Efficacy and Selectivity

GSK1070916 demonstrates potent inhibitory activity against Aurora B and C kinases with high selectivity over Aurora A. This selectivity is a distinguishing feature compared to some other pan-Aurora kinase inhibitors.

| Target | Kᵢ (nM) | IC₅₀ (nM) | Source |

| Aurora B | 0.38 | 3.5 | [2] |

| Aurora C | 1.5 | 6.5 | [2] |

| Aurora A | 490 | 1100 | [2] |

The antiproliferative activity of GSK1070916 is broad, with EC₅₀ values of less than 10 nM in over 100 cancer cell lines.[4] In vivo studies have shown that GSK1070916 can induce tumor regression in various xenograft models, including those for leukemia, colon cancer, and lung cancer.[4]

Safety and Handling

As with any potent research compound, appropriate safety precautions should be taken when handling GSK1070916. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment, including gloves, lab coat, and eye protection, should be worn.

Conclusion

GSK1070916 is a powerful and selective research tool for investigating the roles of Aurora B and C kinases in cell division and cancer. Its well-characterized mechanism of action, potent antiproliferative activity, and in vivo efficacy make it an invaluable compound for researchers in oncology and cell biology. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory, contributing to the advancement of our understanding of cancer and the development of novel therapeutic strategies.

References

-

Hardwicke, M. A., Oleykowski, C. A., Plant, R., Wang, J., Liao, Q., Moss, K., Newlander, K., Adams, J. L., Dhanak, D., Yang, J., Lai, Z., Sutton, D., & Patrick, D. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808–1817. [Link]

-

Adooq Bioscience. (n.d.). GSK1070916 | Aurora Kinase B/C inhibitor. Retrieved January 19, 2026, from [Link]

-

American Association for Cancer Research. (2008). Biological characterization of GSK1070916: A potent and selective inhibitor of Aurora B/C kinase. Cancer Research, 68(9 Supplement), 3573. [Link]

-

Lai, Z., Yang, J., Wang, J., Oleykowski, C. A., Plant, R., Sutton, D., Patrick, D. R., Dhanak, D., & Tummino, P. J. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 421(3), 345–354. [Link]

-

BioCrick. (n.d.). GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor. Retrieved January 19, 2026, from [Link]

-

Adams, N. D., Adams, J. L., Burgess, J. L., Chaudhari, A. M., Copeland, R. A., Donatelli, C. A., Drewry, D. H., Fisher, K. E., Hamajima, T., Hardwicke, M. A., Huffman, W. F., Koretke, K. K., Lai, Z., McDonald, O. B., Nakamura, H., Newlander, K. A., Oleykowski, C. A., Parrish, C. A., Patrick, D. R., Plant, R., … Dhanak, D. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973–4001. [Link]

-

National Center for Biotechnology Information. (n.d.). Gsk-1070916. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

-

Portland Press. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1070916. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2016). Pharmacodynamic effects and concentrations of GSK1070916. [Link]

-

Adooq Bioscience. (n.d.). GSK1070916 | Aurora Kinase B/C inhibitor. Retrieved January 19, 2026, from [Link]

Sources

- 1. GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. adooq.com [adooq.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

structure of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the carbazole derivative, this compound. We will delve into its core structural attributes, provide validated synthetic methodologies with mechanistic insights, and explore its significant applications in pioneering fields.

Introduction: A Versatile Heterocyclic Scaffold

Carbazole and its derivatives are a cornerstone of modern materials science and medicinal chemistry, prized for their unique electronic properties, rigid planar structure, and functional versatility.[1][2] At the forefront of this class is This compound , a molecule engineered with specific functionalities that make it a highly valuable intermediate. The carbazole core provides a robust, electron-rich system, while the bromine atoms at the 3 and 6 positions serve as reactive handles for further chemical modification through cross-coupling reactions.[3][4] The N-substitution with a 4-methoxyphenyl group further modulates its electronic and physical properties.

This guide moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on why this particular structure is significant and how to approach its synthesis and characterization with a focus on reliability and reproducibility.

Molecular Architecture and Physicochemical Profile

The is a deliberate fusion of three key components: the carbazole nucleus, the bromo substituents, and the N-aryl group. Understanding this architecture is fundamental to harnessing its potential.

Core Structural Analysis

-

Carbazole Nucleus: A tricyclic aromatic system consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring. This extensive π-conjugated system is responsible for its inherent hole-transporting capabilities.[5]

-

Bromo Substituents: Located at the C3 and C6 positions, these heavy atoms are strategically placed for facile subsequent chemical transformations, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. This allows for the extension of the π-system or the introduction of new functional groups to fine-tune the molecule's optoelectronic properties.[4]

-

9-(4-methoxyphenyl) Group: The aryl group at the N9 position is not coplanar with the carbazole ring system. Based on crystallographic studies of the parent compound, 9-(4-methoxyphenyl)-9H-carbazole, the dihedral angle between the carbazole and phenyl rings is approximately 56.8°.[6] This twisted conformation helps to disrupt intermolecular stacking in the solid state, which can improve solubility and film-forming properties in organic electronic applications.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing a critical data reference for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 3,6-dibromo-9-(4-methoxyphenyl)carbazole | [5] |

| CAS Number | 746651-52-5 | [7][8] |

| Molecular Formula | C₁₉H₁₃Br₂NO | [5][7] |

| Molecular Weight | 431.12 g/mol | [5][7] |

| Appearance | White to yellow crystalline powder | [7] |

| Melting Point | 170 °C | [7] |

| Boiling Point | 533.2±50.0 °C at 760 mmHg | [7] |

| SMILES | COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | [5] |

Synthesis and Mechanistic Considerations

A robust and reproducible synthetic route is paramount. The most logical and field-proven approach to this compound involves a two-step sequence. This strategy ensures high purity of the key intermediates and the final product.

Synthetic Workflow Overview

The synthesis begins with the selective bromination of the carbazole core, followed by a copper-catalyzed N-arylation. This sequence is favored because direct bromination of the N-arylated carbazole could lead to undesired side reactions on the methoxyphenyl ring.

Experimental Protocol: A Self-Validating System

This protocol integrates purification and in-process checks to ensure the integrity of the final compound.

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

This procedure is adapted from established methods for the electrophilic bromination of carbazole.[9] The use of N-Bromosuccinimide (NBS) is preferred over liquid bromine for its superior handling safety and selectivity.

-

Materials: 9H-Carbazole, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Deionized Water.

-

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 9H-carbazole in anhydrous DMF (approx. 15 mL per gram of carbazole).

-

Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

-

Slowly add 2.1 equivalents of NBS portion-wise over 30 minutes. The slight excess of NBS ensures complete dibromination.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Pour the reaction mixture into a beaker containing a large volume of cold deionized water to precipitate the product.

-

Stir the resulting slurry for 1 hour, then collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with deionized water and dry under vacuum. The crude 3,6-dibromo-9H-carbazole can be purified by recrystallization from a suitable solvent like ethanol or toluene.

-

Step 2: Synthesis of this compound

This step employs a copper-catalyzed Ullmann condensation, a classic and reliable method for forming C-N bonds.[6][10]

-

Materials: 3,6-Dibromo-9H-carbazole, 4-Iodoanisole, Copper(I) Iodide (CuI), Potassium Carbonate (K₂CO₃), 1,10-Phenanthroline, DMF.

-

Procedure:

-

To an oven-dried flask, add 3,6-Dibromo-9H-carbazole (1 equiv.), K₂CO₃ (2.5 equiv.), CuI (0.1 equiv.), and 1,10-Phenanthroline (0.1 equiv.).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous DMF, followed by 4-Iodoanisole (1.2 equiv.). The use of an aryl iodide is crucial for reactivity in Ullmann-type couplings.

-

Heat the mixture to reflux (typically 120-140 °C) and stir for 24-48 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with aqueous ammonia solution to complex the copper catalyst.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the final product.

-

Structural Characterization and Validation

Unambiguous structural confirmation is non-negotiable. A multi-technique approach ensures the identity, purity, and integrity of the synthesized molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on the carbazole and methoxyphenyl rings. The symmetry of the 3,6-dibromo substitution simplifies the carbazole signals. Protons at C4/C5 should appear as a doublet, C2/C7 as a doublet of doublets, and C1/C8 as a doublet. The methoxyphenyl ring will show a characteristic AA'BB' system (two doublets), and the methoxy group will present a singlet around 3.8-4.0 ppm.[11]

-

¹³C NMR: Will confirm the number of unique carbon environments, with signals corresponding to the brominated carbons shifted downfield.

-

-

Mass Spectrometry (MS): The mass spectrum is critical for confirming the molecular weight (431.12 g/mol ). Furthermore, the presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, providing definitive evidence of dibromination.

-

X-ray Crystallography: For ultimate structural proof, single-crystal X-ray diffraction can provide the precise bond lengths, bond angles, and the crucial dihedral angle between the carbazole and methoxyphenyl planes.[10]

Field Applications and Structural Significance

The specific design of this molecule makes it a versatile platform for advanced applications.

Organic Electronics

In the field of Organic Light-Emitting Diodes (OLEDs), carbazole derivatives are widely used as host materials for phosphorescent emitters or as hole-transporting layers (HTLs).[1] this compound serves as a key building block. The dibromo functionality allows for its use in polymerization reactions (e.g., Kumada or Suzuki polycondensation) to create high-performance conjugated polymers.[4] Alternatively, these sites can be functionalized with other aromatic groups to synthesize complex, non-polymeric materials with tailored energy levels for efficient charge injection and transport in OLED devices.[2]

Medicinal Chemistry

The 3,6-dibromocarbazole scaffold is a privileged structure in drug discovery. Derivatives have been investigated for a range of biological activities, including neuroprotective and anti-cancer effects.[11][12] This molecule serves as a critical intermediate, where the bromine atoms can be replaced with various pharmacophores to generate libraries of novel compounds for biological screening.[13] For example, the P7C3 class of neuroprotective aminopropyl carbazoles is based on a similar 3,6-dibromo-9H-carbazole starting material.[12]

Safety and Handling

As per the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin and serious eye irritation.[5]

-

Handling: Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[8]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its well-defined structure, featuring a robust carbazole core and strategically placed reactive bromine sites, provides a reliable foundation for creating next-generation organic electronic materials and complex pharmaceutical agents. The synthetic protocols and characterization workflows detailed in this guide provide the necessary framework for researchers to confidently synthesize, validate, and utilize this powerful molecular building block in their respective fields.

References

-

National Center for Biotechnology Information. "this compound." PubChem Compound Database, CID=58620860. [Link]

-

MacMillan, K. S., et al. "Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties." Journal of Medicinal Chemistry, 2014. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "Harnessing the Power of Carbazole Derivatives: A Focus on 3,6-Dibromocarbazole." [Link]

-

Alfa Chemical. "this compound CAS NO: 746651-52-5." [Link]

-

Guerra-Ramírez, D., et al. "Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives." Molecules, 2018. [Link]

-

ResearchGate. "Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole." [Link]

-

Ganesan, P., et al. "9-(4-Methoxyphenyl)-9H-carbazole." Acta Crystallographica Section E, 2023. [Link]

-

Gielara, A., et al. "Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [Link]

-

Organic Syntheses. "9H-Carbazole, 9-ethyl-3,6-dimethyl-." [Link]

-

Duan, X.-M., et al. "3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole." Acta Crystallographica Section E, 2006. [Link]

-

Duan, X.-M., et al. "3,6-Dibromo-9-hexyl-9H-carbazole." Acta Crystallographica Section E, 2006. [Link]

-

Dias, F. B., et al. "Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds." Processes, 2024. [Link]

-

ResearchGate. "The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes." [Link]

-

Lee, M. W., et al. "Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores." Molecules, 2021. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. China this compound CAS NO: 746651-52-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 8. 746651-52-5|this compound|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole molecular weight

An In-depth Technical Guide to 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic heterocyclic compound of significant interest in materials science and medicinal chemistry. We delve into the precise determination of its molecular weight, supported by a detailed breakdown of its physicochemical properties. The guide outlines a robust synthesis and characterization workflow, offering field-proven insights into its preparation. Furthermore, we explore its current and potential applications, particularly as a versatile building block for organic light-emitting diodes (OLEDs) and as a scaffold for novel therapeutic agents. This document serves as a critical resource for professionals engaged in advanced chemical synthesis and drug discovery.

Introduction and Molecular Structure

This compound is a derivative of carbazole, a tricyclic aromatic amine. Its structure is characterized by a central carbazole core, which is dibrominated at the 3 and 6 positions, and a methoxy-substituted phenyl group attached to the nitrogen atom. The bromine atoms serve as reactive handles for further functionalization through cross-coupling reactions, while the carbazole moiety provides a rigid, electron-rich framework with valuable photophysical properties.[1] These structural features make it a highly versatile intermediate in the synthesis of complex organic materials and biologically active molecules.[2][3]

Caption: Chemical structure of this compound.

Physicochemical Properties and Molecular Weight Determination

The accurate determination of a compound's molecular weight is fundamental to all chemical research, underpinning stoichiometric calculations, analytical characterization, and conformity with regulatory standards.

Theoretical Molecular Weight Calculation

The molecular formula for the compound is C₁₉H₁₃Br₂NO.[4] The molecular weight (MW) is calculated by summing the atomic weights of its constituent atoms. Using standard atomic weights:

-

Carbon (C): 19 x 12.011 u = 228.209 u

-

Hydrogen (H): 13 x 1.008 u = 13.104 u

-

Bromine (Br): 2 x 79.904 u = 159.808 u

-

Nitrogen (N): 1 x 14.007 u = 14.007 u

-

Oxygen (O): 1 x 15.999 u = 15.999 u

Total Average Molecular Weight = 431.127 g/mol

This value is consistent with figures reported across major chemical databases and suppliers.[4][5][6] For high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), resulting in a value of 428.93639 Da .[5]

Summary of Key Properties

The essential physicochemical data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 431.12 g/mol | [4][6] |

| Molecular Formula | C₁₉H₁₃Br₂NO | [4][5] |

| CAS Number | 746651-52-5 | [4][7] |

| IUPAC Name | 3,6-dibromo-9-(4-methoxyphenyl)carbazole | [5] |

| Appearance | White to yellow crystalline powder | [4] |

| Melting Point | 170 °C | [4][6] |

| Boiling Point | 533.2±50.0 °C at 760 mmHg | [4] |

| Purity | ≥98% (typical) | [4][6] |

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved via a two-step process: the bromination of the carbazole core followed by an N-arylation reaction. This approach provides a reliable and scalable method for producing high-purity material.

Experimental Protocol: A Representative Synthesis

Step 1: Bromination of 9H-Carbazole The starting material, 9H-carbazole, is first dibrominated at the electron-rich 3 and 6 positions. This is a standard electrophilic aromatic substitution.

-

Dissolve 9H-carbazole in a suitable solvent such as dimethylformamide (DMF) or acetic acid.

-

Cool the solution in an ice bath to control the reaction exotherm.

-

Add N-Bromosuccinimide (NBS) portion-wise.[8] The use of NBS is preferred over elemental bromine for its selectivity and safer handling.

-

Allow the reaction to stir at room temperature until Thin Layer Chromatography (TLC) indicates full consumption of the starting material.

-

Precipitate the product, 3,6-Dibromo-9H-carbazole, by pouring the reaction mixture into water.

-

Filter, wash with water, and dry the crude product.[9]

Step 2: N-Arylation (Ullmann Condensation) The resulting 3,6-Dibromo-9H-carbazole is then coupled with a substituted aryl halide.

-

Combine 3,6-Dibromo-9H-carbazole, 4-iodoanisole, a copper(I) iodide (CuI) catalyst, a ligand such as 1,10-phenanthroline, and a base like potassium carbonate (K₂CO₃) in a reaction flask.[10]

-

Add a high-boiling point polar aprotic solvent, such as DMF.

-

Heat the mixture under reflux under an inert atmosphere (e.g., Nitrogen or Argon) for several hours. The choice of a copper catalyst and ligand is crucial for facilitating this C-N bond formation.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and quench with water. Extract the product into an organic solvent like ethyl acetate.[10]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product via column chromatography on silica gel to yield pure this compound.[10]

Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously validated.

-

Mass Spectrometry (MS): Confirms the molecular weight by identifying the molecular ion peak corresponding to the calculated value.

-

NMR Spectroscopy (¹H and ¹³C): Verifies the molecular structure by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons.

-

FT-IR Spectroscopy: Confirms the presence of key functional groups (e.g., C-N, C-O, C-Br bonds).

Caption: A generalized workflow for the synthesis and quality control of the title compound.

Applications in Research and Development

The unique electronic properties and reactive sites of this compound make it a valuable compound for researchers in multiple disciplines.

Materials Science and Organic Electronics

Carbazole derivatives are widely recognized for their application in organic electronics due to their excellent hole-transporting capabilities and high thermal stability.[10]

-

OLED Host Materials: The carbazole core is a key component in host materials for phosphorescent OLEDs (PhOLEDs). The dibrominated structure allows for the attachment of other functional groups via Suzuki or Buchwald-Hartwig coupling reactions to tune the material's electronic properties, such as its band gap and charge mobility.[1][2]

-

Organic Photovoltaics (OPVs): This compound can serve as a monomer for the synthesis of conjugated polymers used in the active layer of solar cells.[1]

Drug Development and Medicinal Chemistry

The carbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[11]

-

Antibiotic Adjuvants: Recent studies have identified brominated carbazoles as a novel class of antibiotic adjuvants. They have been shown to potentiate the effects of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) by dampening the transcription of resistance genes.[3] This makes 3,6-dibrominated carbazole derivatives like the title compound promising leads for developing therapies to combat antibiotic resistance.

-

Antimicrobial Agents: Various carbazole derivatives have demonstrated direct antibacterial and antifungal activities.[11] The lipophilicity conferred by the bromine and methoxyphenyl groups can enhance cell membrane penetration, a key factor for antimicrobial efficacy.

Conclusion

This compound, with a molecular weight of approximately 431.12 g/mol , is more than a simple chemical entity. It is a strategically designed building block with significant potential. Its well-defined physicochemical properties, coupled with a reliable synthetic pathway, make it readily accessible for advanced research. The presence of two bromine atoms provides synthetic handles for creating a diverse library of derivatives, enabling fine-tuning of its properties for applications ranging from next-generation electronic displays to novel therapeutics aimed at overcoming microbial resistance. This guide provides the foundational knowledge required for scientists to effectively utilize this versatile compound in their research endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58620860, this compound. Available at: [Link]

-

Alfa Chemical. This compound CAS NO: 746651-52-5. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 3-Bromo-9H-carbazole in Developing Advanced Materials. Available at: [Link]

-

Harris, T. L., et al. (2022). Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA. National Center for Biotechnology Information. Available at: [Link]

-

Chen, J., et al. (2015). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. Royal Society of Chemistry. Available at: [Link]

-

Shaheen, S., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. MDPI. Available at: [Link]

-

Wang, L., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate. Available at: [Link]

-

Goud, S. R., et al. (2023). 9-(4-Methoxyphenyl)-9H-carbazole. National Center for Biotechnology Information. Available at: [Link]

-

Boron Molecular. 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 274874, 3,6-Dibromocarbazole. Available at: [Link]

-

Wellington Laboratories (2015). NEW PRODUCT NATIVE 3,6-DIBROMOCARBAZOLE. Available at: [Link]

-

Duan, H., et al. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. ResearchGate. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. China this compound CAS NO: 746651-52-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. This compound | C19H13Br2NO | CID 58620860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. 746651-52-5|this compound|BLD Pharm [bldpharm.com]

- 8. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbazole Derivatives as Potential Antimicrobial Agents [mdpi.com]

An In-depth Technical Guide to the Solubility of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Introduction

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole is a halogenated aromatic compound with significant potential in the fields of organic electronics, materials science, and as an intermediate in pharmaceutical synthesis.[1][2] Its utility in these applications is intrinsically linked to its solubility characteristics, which govern its processability, reactivity, and bioavailability. This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound, with a molecular formula of C19H13Br2NO and a molecular weight of 431.121 g/mol , presents several key features that influence its solubility profile.[3]

The large, rigid carbazole core is inherently nonpolar, suggesting poor solubility in polar solvents like water. The presence of two bromine atoms further increases the molecular weight and contributes to its nonpolar character. However, the methoxyphenyl group introduces a degree of polarity through the ether linkage and the potential for weak hydrogen bonding. The nitrogen atom in the carbazole ring is also a site for potential intermolecular interactions.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in nonpolar and moderately polar organic solvents that can effectively solvate its large aromatic system.

Qualitative Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., water, ethanol) | Low | The large nonpolar carbazole backbone dominates the molecular properties, leading to poor interaction with highly polar, hydrogen-bonding solvents. |

| Polar Aprotic (e.g., DMF, DMSO, Acetone) | Moderate to High | These solvents can effectively solvate the polarizable aromatic system and interact with the polar functionalities of the molecule.[4] |

| Nonpolar (e.g., hexane, toluene) | Low to Moderate | While the nonpolar nature of the carbazole core suggests some affinity, the overall size and presence of some polar groups may limit high solubility. |

| Chlorinated (e.g., dichloromethane, chloroform) | Moderate to High | These solvents are effective at dissolving large organic molecules with mixed polarity. Recrystallization of a related compound from chloroform suggests good solubility.[5] |

Experimental Determination of Solubility

A systematic approach is crucial for accurately determining the solubility of this compound. The following protocol outlines a general procedure that can be adapted for various solvents.[6][7][8]

Safety Precautions

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed hazard information. The compound is known to cause skin and serious eye irritation.[1]

Materials and Equipment

-

This compound (purity ≥ 98%)[3]

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Selection of solvents for testing

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Data Visualization

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Troubleshooting and Considerations

-

Incomplete Equilibration: Insufficient equilibration time can lead to an underestimation of solubility. It is advisable to test samples at multiple time points to ensure equilibrium has been reached.

-

Temperature Fluctuations: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature is critical for reproducible results.

-

Solvent Purity: The presence of impurities in the solvent can affect the solubility of the compound. Always use high-purity solvents.

-

Compound Purity: The purity of the this compound will directly impact the accuracy of the solubility measurement. Ensure the material is well-characterized.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound, grounded in its molecular structure. While qualitative predictions offer initial guidance, precise and reproducible quantitative data requires rigorous experimental determination. The detailed protocol and considerations presented herein are intended to equip researchers with the necessary tools to accurately assess the solubility of this compound in various solvent systems, thereby facilitating its effective application in research and development.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- This compound.

- This compound CAS NO: 746651-52-5. Alfa Chemical.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- Solubility of Organic Compounds. (2023).

- This compound.

- Buy 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | 73087-83-9. Smolecule.

- An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Dibromocarbazole. Benchchem.

- This compound. Tokyo Chemical Industry.

Sources

- 1. This compound | C19H13Br2NO | CID 58620860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. China this compound CAS NO: 746651-52-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. Buy 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | 73087-83-9 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

Spectroscopic Data for 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole. Designed for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and data interpretation for key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. While experimental spectra for this specific molecule are not publicly available, this guide synthesizes information from established spectroscopic principles and data from structurally related compounds to provide a robust predictive analysis.

Introduction: The Significance of Spectroscopic Characterization

This compound is a halogenated aromatic heterocyclic compound. The carbazole core is a well-known privileged scaffold in medicinal chemistry and materials science, exhibiting a range of biological activities and optoelectronic properties. The introduction of bromine atoms at the 3 and 6 positions and a methoxyphenyl group at the 9-position significantly influences its steric and electronic properties, making precise structural confirmation and purity assessment paramount for any research or development application.

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity and structure. This guide serves as a practical reference for the acquisition and interpretation of the data necessary to confirm the synthesis and purity of this compound.

Molecular Structure and Predicted Spectroscopic Overview

A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectroscopic data. The key structural features of this compound are:

-

A Dibrominated Carbazole Core: A rigid, planar tricyclic system with bromine substituents. These heavy atoms and the aromatic system will have characteristic influences on the mass spectrum and NMR chemical shifts.

-

An N-Aryl Linkage: The nitrogen atom of the carbazole is directly bonded to a phenyl ring, creating a specific electronic environment.

-

A para-Methoxyphenyl Group: This substituent introduces additional, distinct signals in the NMR spectra and characteristic vibrations in the FT-IR spectrum.

The molecular identity is confirmed by the following properties:

| Property | Value | Source |

| CAS Number | 746651-52-5 | [1][2] |

| Molecular Formula | C₁₉H₁₃Br₂NO | [1] |

| Molecular Weight | 431.13 g/mol | [3][4] |

| Physical Form | Crystalline Powder | [3] |

| Melting Point | 170°C | [3][4] |

Below is a diagram illustrating the overall workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Principles and Rationale

¹H and ¹³C NMR spectroscopy provide information on the chemical environment of hydrogen and carbon atoms, respectively. The chemical shift (δ) of a nucleus is dependent on the electron density around it, while the splitting pattern (in ¹H NMR) reveals the number of neighboring protons. For this compound, NMR will be instrumental in confirming the substitution pattern on both the carbazole and phenyl rings.

Experimental Protocol: NMR

A generalized protocol for acquiring NMR data for the title compound is as follows[5]:

-

Sample Preparation: Dissolve approximately 5-10 mg of the crystalline powder in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Carbazoles generally show good solubility in these solvents[6][7].

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for better signal dispersion.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum will show distinct signals for the protons on the dibromocarbazole core and the methoxyphenyl substituent. The expected chemical shifts are influenced by the electron-withdrawing nature of the bromine atoms and the electronic effects of the methoxy group.

Caption: Molecular structure of this compound.[1]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 - 8.4 | d | 2H | H-4, H-5 | Deshielded by the adjacent bromine and the aromatic ring current. Expected to be a doublet. |

| ~ 7.5 - 7.7 | dd | 2H | H-2, H-7 | Coupled to both H-1/H-8 and H-4/H-5. |

| ~ 7.3 - 7.5 | d | 2H | H-1, H-8 | The outermost protons of the carbazole core. |

| ~ 7.3 - 7.5 | d | 2H | H-2', H-6' | Protons on the methoxyphenyl ring ortho to the carbazole nitrogen. |

| ~ 7.0 - 7.2 | d | 2H | H-3', H-5' | Protons on the methoxyphenyl ring meta to the carbazole nitrogen. |

| ~ 3.9 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data. The assignments for the carbazole protons are based on the known spectrum of 3,6-dibromo-9H-carbazole and related substituted carbazoles.[8][9]

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C-4' | Aromatic carbon attached to the electron-donating methoxy group. |

| ~ 140 | C-4a, C-4b, C-8a, C-9a | Quaternary carbons of the carbazole core fused rings. |

| ~ 130 | C-1' | Quaternary carbon of the phenyl ring attached to the nitrogen. |

| ~ 129 | C-2', C-6' | Phenyl carbons ortho to the nitrogen. |

| ~ 125 | C-2, C-7 | Carbazole carbons. |

| ~ 123 | C-4, C-5 | Carbazole carbons. |

| ~ 115 | C-3', C-5' | Phenyl carbons meta to the nitrogen. |

| ~ 114 | C-3, C-6 | Carbazole carbons directly attached to bromine, expected to be significantly shifted. |

| ~ 110 | C-1, C-8 | Carbazole carbons. |

| ~ 55 | -OCH₃ | Carbon of the methoxy group. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Principles and Rationale

In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight. The presence of two bromine atoms will result in a characteristic isotopic pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. So-called "soft ionization" techniques are preferable to minimize fragmentation and clearly observe the molecular ion peak.[10][11]

Experimental Protocol: MS

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable soft ionization techniques for this type of molecule.[12][13]

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.

Predicted Mass Spectrum and Interpretation

The key feature to look for in the mass spectrum is the molecular ion peak cluster.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| ~ 429, 431, 433 | [M]⁺ or [M+H]⁺ | The molecular ion peak cluster. The presence of two bromine atoms will lead to a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks. |

| Other fragments | Fragment ions | Depending on the ionization energy, fragmentation of the molecule may occur, such as the loss of the methoxy group or bromine atoms. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles and Rationale

Different chemical bonds vibrate at specific frequencies. When infrared radiation corresponding to these frequencies is passed through a sample, the energy is absorbed. An FT-IR spectrum is a plot of absorbance versus wavenumber. For this compound, FT-IR can confirm the presence of aromatic C-H bonds, C-N bonds, C-O bonds, and the C-Br bonds.

Experimental Protocol: FT-IR

For a solid powder, the potassium bromide (KBr) pellet method is a standard technique.[14][15]

-

Sample Preparation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Predicted FT-IR Data and Interpretation